delta-Azido-L-ornithine hydrochloride, delta-Azido-L-norvaline hydrochloride, (S)-2-Amino-5-azidopentanoic acid hydrochloride (H-L-Orn(N3)-OH.HCl) delta-Azido-L-ornithine hydrochloride, delta-Azido-L-norvaline hydrochloride, (S)-2-Amino-5-azidopentanoic acid hydrochloride (H-L-Orn(N3)-OH.HCl)
Brand Name: Vulcanchem
CAS No.: 1782935-10-7
VCID: VC11674968
InChI: InChI=1S/C5H10N4O2.ClH/c6-4(5(10)11)2-1-3-8-9-7;/h4H,1-3,6H2,(H,10,11);1H/t4-;/m0./s1
SMILES: C(CC(C(=O)O)N)CN=[N+]=[N-].Cl
Molecular Formula: C5H11ClN4O2
Molecular Weight: 194.62 g/mol

delta-Azido-L-ornithine hydrochloride, delta-Azido-L-norvaline hydrochloride, (S)-2-Amino-5-azidopentanoic acid hydrochloride (H-L-Orn(N3)-OH.HCl)

CAS No.: 1782935-10-7

Cat. No.: VC11674968

Molecular Formula: C5H11ClN4O2

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

delta-Azido-L-ornithine hydrochloride, delta-Azido-L-norvaline hydrochloride, (S)-2-Amino-5-azidopentanoic acid hydrochloride (H-L-Orn(N3)-OH.HCl) - 1782935-10-7

Specification

CAS No. 1782935-10-7
Molecular Formula C5H11ClN4O2
Molecular Weight 194.62 g/mol
IUPAC Name (2S)-2-amino-5-azidopentanoic acid;hydrochloride
Standard InChI InChI=1S/C5H10N4O2.ClH/c6-4(5(10)11)2-1-3-8-9-7;/h4H,1-3,6H2,(H,10,11);1H/t4-;/m0./s1
Standard InChI Key HBDWAEAKFVAPSA-WCCKRBBISA-N
Isomeric SMILES C(C[C@@H](C(=O)O)N)CN=[N+]=[N-].Cl
SMILES C(CC(C(=O)O)N)CN=[N+]=[N-].Cl
Canonical SMILES C(CC(C(=O)O)N)CN=[N+]=[N-].Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound H-L-Orn(N3)-OH·HCl (PubChem CID: 121235321) is systematically named (S)-2-amino-5-azidopentanoic acid hydrochloride . Its molecular formula is C5H11ClN4O2, with a molecular weight of 194.62 g/mol . The structure features an L-configuration amino acid backbone, where the delta-position (fifth carbon) of the pentanoic acid chain is substituted with an azido group (-N3) . Key synonyms include:

  • Delta-azido-L-ornithine hydrochloride

  • Delta-azido-L-norvaline hydrochloride

  • 5-azido-L-norvaline hydrochloride .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H11ClN4O2PubChem
Molecular Weight194.62 g/molPubChem
IUPAC Name(2S)-2-amino-5-azidopentanoic acid; hydrochloridePubChem
SMILESC(CC@@HN)CN=[N+]=[N-].ClPubChem
InChIKeyHBDWAEAKFVAPSA-WCCKRBBISA-NPubChem

Stereochemical and Conformational Analysis

The L-configuration of the alpha-carbon ensures compatibility with ribosomal peptide synthesis machinery, while the azido group at the delta-position introduces a steric and electronic perturbation that influences secondary structure stabilization in peptides . X-ray crystallography and NMR studies of analogous azido amino acids reveal that the azide moiety adopts a linear geometry (N-N-N bond angle ~180°), enabling efficient cycloaddition with strained alkynes like dibenzocyclooctyne (DBCO) . Computational models predict that the hydrochloride salt enhances aqueous solubility (up to 50 mg/mL) by stabilizing the zwitterionic form of the amino acid .

Synthetic Methodologies and Optimization

Bromination-Ammmonolysis Route

A patented synthesis of D,L-norvaline derivatives (CN101508654B) provides a foundational framework for azido amino acid production . Although optimized for norvaline, the protocol can be adapted for delta-azido-L-ornithine hydrochloride through the following steps:

  • Bromination:

    • n-Valeric acid reacts with liquid bromine (1:1–2:1 molar ratio) at 20–100°C for 1–10 hours to yield α-bromo-n-valeric acid .

    • Key modification: Substitution of bromine with sodium azide (NaN3) in a nucleophilic displacement reaction introduces the azido group at the delta position .

  • Ammonolysis:

    • The α-bromo intermediate is neutralized with concentrated ammonia under nitrogen at 0–5°C, followed by ammonolysis at 40–90°C for 0.5–12 hours .

    • Hexamethylenetetramine (1–5 mol%) catalyzes the reaction, achieving yields >95% for norvaline analogues .

  • Ion Exchange Purification:

    • Crude product is purified via cation-exchange resin (Zeo-Karb), eluted with dilute ammonia, and recrystallized from methanol/ethanol .

Solid-Phase Peptide Synthesis (SPPS) Integration

Protected derivatives (e.g., Boc-/Fmoc-) of delta-azido-L-ornithine are commercially available for direct incorporation into peptide chains . During SPPS, the azido group remains inert to standard coupling/deprotection conditions, enabling post-synthetic modification via SPAAC with DBCO-functionalized probes .

Applications in Bioorthogonal Chemistry and Biomedicine

Peptide Secondary Structure Stabilization

The spatial proximity of azido and alkyne groups in α-helical peptides (i+4 positions) facilitates intramolecular cycloaddition, forming 1,2,3-triazole bridges that stabilize helicity . Studies demonstrate that triazole bridges with 5–6 methylene spacers (as in delta-azido-L-ornithine) enhance structural regularity compared to shorter or longer linkers .

In Vivo Imaging and Targeting

Delta-azido-L-ornithine-labeled peptides enable in vivo tracking via near-infrared fluorogenic probes. For example, Shieh et al. (2014) utilized azido-modified peptidoglycan precursors to image bacterial cell wall dynamics in real time . Similarly, melanocortin-1 receptor (MC1R)-targeting azido peptides were conjugated with radiolabeled DBCO for melanoma diagnostics .

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